4-Bromo-6-chlorocinnoline 4-Bromo-6-chlorocinnoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527304
InChI: InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H
SMILES:
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol

4-Bromo-6-chlorocinnoline

CAS No.:

Cat. No.: VC16527304

Molecular Formula: C8H4BrClN2

Molecular Weight: 243.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-chlorocinnoline -

Specification

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
IUPAC Name 4-bromo-6-chlorocinnoline
Standard InChI InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H
Standard InChI Key OAQSKUBZMZLAAE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN=N2)Br

Introduction

Structural Differentiation: Cinnoline vs. Quinoline Systems

Cinnoline (benzopyridazine) and quinoline (benzopyridine) are bicyclic heteroaromatic compounds distinguished by their nitrogen atom arrangements. Cinnoline contains two adjacent nitrogen atoms in its six-membered ring, whereas quinoline has a single nitrogen atom. This structural difference profoundly impacts their electronic properties, reactivity, and applications .

Key Structural Comparisons:

PropertyCinnolineQuinoline
Nitrogen ConfigurationAdjacent N atoms (1,2-positions)Single N atom (1-position)
AromaticityLess aromatic due to N-N bondHighly aromatic
Synthetic AccessibilityChallenging synthesisWell-established routes
Biological RelevanceLimited studiesBroad pharmacological applications

The absence of 4-Bromo-6-chlorocinnoline in the reviewed literature suggests either (1) limited synthetic exploration of halogenated cinnolines or (2) a nomenclature misalignment in the query.

Insights from Analogous Quinoline Derivatives

While direct data on 4-Bromo-6-chlorocinnoline is unavailable, the provided search results detail structurally related quinoline compounds. These insights may inform hypothetical properties and applications of the target cinnoline derivative.

Synthesis of Halogenated Quinolines

The synthesis of 6-bromo-4-iodoquinoline involves a multi-step route starting from 4-bromoaniline and meldrum’s acid, featuring cyclization, chlorination, and iodination steps . Key optimizations include solvent-free conditions and controlled temperatures (190°C) to minimize impurities . Adapting such protocols could theoretically apply to cinnoline systems, though the N-N bond in cinnoline may necessitate alternative reagents or conditions.

Biological Activity

Quinoline derivatives exhibit antimicrobial, antiviral, and anticancer properties. For instance, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline shows antibacterial activity against Staphylococcus aureus (MIC = 50 µg/mL). While cinnolines are less studied, their structural similarity suggests potential bioactivity, albeit with possible differences in target binding due to the N-N bond.

Research Challenges and Opportunities for 4-Bromo-6-chlorocinnoline

Synthetic Hurdles

  • Cyclization Strategies: Cinnoline synthesis often requires harsh conditions (e.g., high-temperature cyclization in diphenyl ether) , which may degrade sensitive functional groups.

  • Halogen Compatibility: Sequential bromination and chlorination must avoid overhalogenation or ring-opening side reactions.

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